

4-(oxan-2-yl)aniline molecular weight and formula

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Compound of Interest

Compound Name: 4-(oxan-2-yl)aniline

Cat. No.: B6171799

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Technical Guide: 4-(oxan-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and structural representation of **4-(oxan-2-yl)aniline**, a valuable building block in medicinal chemistry and materials science.

Core Data

The fundamental molecular properties of **4-(oxan-2-yl)aniline**, also known as 4-(tetrahydro-2H-pyran-2-yl)aniline, are summarized below.

Property	Value
Molecular Formula	C ₁₁ H ₁₅ NO
Molecular Weight	177.25 g/mol
Exact Mass	177.115364 g/mol

Chemical Structure

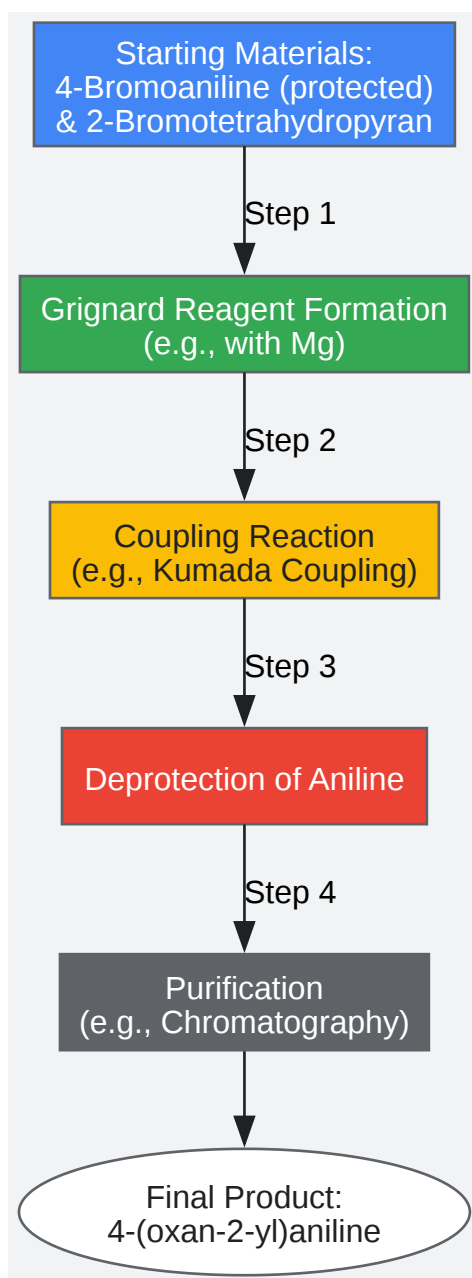
The two-dimensional chemical structure of **4-(oxan-2-yl)aniline** is depicted below, illustrating the connection of the oxane (tetrahydropyran) ring to the aniline moiety at the para position.

Caption: 2D structure of **4-(oxan-2-yl)aniline**.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **4-(oxan-2-yl)aniline** is not readily available in the public domain, a representative synthetic approach can be conceptualized based on established organic chemistry principles. A plausible method involves the coupling of a protected aniline derivative with a suitable oxane precursor, followed by deprotection.

Representative Synthesis Workflow:



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Caption: A plausible synthetic workflow for **4-(oxan-2-yl)aniline**.

Disclaimer: The following protocol is a representative example and has not been experimentally validated. It is intended for informational purposes and should be adapted and optimized by qualified personnel in a controlled laboratory setting.

Step 1: Protection of 4-Bromoaniline

- Dissolve 4-bromoaniline in a suitable solvent such as dichloromethane.
- Add a protecting group reagent, for example, di-tert-butyl dicarbonate (Boc_2O), in the presence of a base like triethylamine.
- Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Work up the reaction mixture by washing with water and brine, followed by drying over anhydrous sodium sulfate.
- Purify the product by column chromatography to obtain N-Boc-4-bromoaniline.

Step 2: Grignard Reagent Formation and Coupling

- In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.
- Add a solution of N-Boc-4-bromoaniline in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction.
- Once the Grignard reagent has formed, add a solution of 2-bromotetrahydropyran in anhydrous THF dropwise at a controlled temperature (e.g., 0 °C).
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 3: Deprotection

- Dissolve the crude product from Step 2 in a suitable solvent (e.g., dichloromethane or dioxane).
- Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, to remove the Boc protecting group.
- Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
- Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).
- Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

Step 4: Purification

- Purify the crude **4-(oxan-2-yl)aniline** by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
- Characterize the final product by standard analytical techniques, such as ^1H NMR, ^{13}C NMR, and mass spectrometry, to confirm its identity and purity.
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